2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate
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Overview
Description
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester typically involves the reaction of methanesulfonic acid with 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol.
Substitution: 2-amino-thiazol-4-yl-ethyl ester.
Scientific Research Applications
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the tert-butoxycarbonyl group play crucial roles in binding to these targets, thereby modulating their activity. The ester group may also undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-pent-2-enoic acid
- Trifluoro-methanesulfonic acid 2-(tert-butoxycarbonyl-(4-methoxy-benzyl)-amino)-thiazol-4-yl ester
Uniqueness
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the tert-butoxycarbonyl group makes it particularly suitable for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H18N2O5S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H18N2O5S2/c1-11(2,3)18-10(14)13-9-12-8(7-19-9)5-6-17-20(4,15)16/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI Key |
VGSLQZVFWSOFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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